molecular formula C6H7N3O2 B2578578 1-Methyl-5-[(E)-2-nitroethenyl]pyrazole CAS No. 1603978-88-6

1-Methyl-5-[(E)-2-nitroethenyl]pyrazole

Cat. No.: B2578578
CAS No.: 1603978-88-6
M. Wt: 153.141
InChI Key: YQPVAQSRWYVCNQ-HWKANZROSA-N
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Description

“1-Methyl-5-[(E)-2-nitroethenyl]pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms at adjacent positions and three carbon atoms . They are known for their diverse and valuable synthetic, biological, and photophysical properties .


Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Intramolecular Hydrogen Bonding and Reactivity

Pyrazole derivatives exhibit varying reactivity due to intramolecular hydrogen bonding. Research indicates that the presence of intramolecular hydrogen bonds in pyrazole derivatives can significantly affect their chemical reactivity, particularly in processes like reductive cyclization. Such insights are crucial for developing novel synthetic strategies, especially for substituted pyrazolones and quinoxalines (Szlachcic et al., 2020).

Metal Complexes and Biological Interactions

Ni(II) complexes with pyrazole-based ligands demonstrate promising DNA/protein interaction capabilities and cytotoxicity, highlighting their potential in therapeutic applications and material sciences. Such studies offer a foundation for developing new metal-based drugs and bioactive compounds (Yu et al., 2017).

N-Alkylation and Arylation

The N-alkylation and N-arylation of unsymmetrical pyrazoles have been extensively studied, providing valuable insights into the synthesis of N-methylpyrazoles. These findings are significant for pharmaceutical chemistry, where such derivatives are key intermediates (Grimmett et al., 1979).

Protein Kinase Inhibition

Pyrazole derivatives have been identified as inhibitors of protein kinase B, offering a pathway for developing new therapeutic agents. This discovery opens avenues for drug development, especially in targeting diseases modulated by protein kinase activity (Saxty et al., 2007).

Corrosion Inhibition

Pyrazole derivatives are also investigated for their potential as corrosion inhibitors, particularly in petroleum and oil field applications. Their ability to form protective layers on metals in acidic environments showcases their applicability in industrial maintenance and preservation (Singh et al., 2020).

Antitumor, Antifungal, and Antibacterial Activities

The synthesis and bioactivity studies of pyrazole derivatives have revealed significant antitumor, antifungal, and antibacterial properties. Such compounds are of great interest in medicinal chemistry for developing new treatments for various diseases (Titi et al., 2020).

Future Directions

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Biochemical Analysis

Biochemical Properties

1-Methyl-5-[(E)-2-nitroethenyl]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . The compound’s nitroethenyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby modifying their function . Additionally, this compound can interact with DNA, potentially leading to changes in gene expression .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of genes related to these pathways, leading to altered cellular responses . In terms of cellular metabolism, this compound can affect the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of cyclooxygenase by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions for extended periods . Its degradation products can also exert biological effects, which may differ from those of the parent compound . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert anti-inflammatory and analgesic effects . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes reduction of the nitro group to form amino derivatives, which can further conjugate with glucuronic acid or sulfate for excretion . These metabolic transformations can influence the compound’s activity and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications, such as phosphorylation, can affect its subcellular distribution and targeting to specific compartments or organelles . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .

Properties

IUPAC Name

1-methyl-5-[(E)-2-nitroethenyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-8-6(2-4-7-8)3-5-9(10)11/h2-5H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPVAQSRWYVCNQ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603978-88-6
Record name 1-methyl-5-(2-nitroethenyl)-1H-pyrazole
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